3'-Benzyloxy-5'-hydroxyacetophenone
Description
Contextual Significance within Substituted Acetophenones in Organic Synthesis
Substituted acetophenones are a class of organic compounds defined by an acetophenone (B1666503) core that has one or more hydrogen atoms on its aromatic ring replaced by other functional groups. These compounds are of paramount significance in organic synthesis, serving as foundational building blocks for a vast array of complex molecules. orgsyn.org Their utility stems from the reactivity of both the ketone group and the substituted aromatic ring.
The ketone moiety can undergo a wide range of reactions, including condensations, reductions, and additions, while the nature and position of the ring substituents dictate the molecule's electronic properties and steric environment, influencing the course of further chemical modifications. For instance, hydroxy-substituted acetophenones are crucial precursors in the synthesis of naturally occurring and biologically active compounds such as flavonoids and chalcones. nih.gov The synthesis of these molecules often begins with a condensation reaction involving a substituted acetophenone. nih.gov
Furthermore, substituted acetophenones are key intermediates in the pharmaceutical and agrochemical industries. They are used to construct heterocyclic compounds like pyrazoles and are integral to the synthesis of various drugs. mdpi.com The strategic placement of substituents is critical; for example, halogenated acetophenones are valuable precursors for cross-coupling reactions or nucleophilic substitutions. orgsyn.orgnih.gov
Within this broad and vital class of compounds, 3'-Benzyloxy-5'-hydroxyacetophenone represents a specialized intermediate. The presence of two different types of hydroxyl groups—one free and one protected by a benzyl (B1604629) ether—is a classic example of a common strategy in organic synthesis. This differential protection allows chemists to perform reactions selectively at one site while the other remains inert. The free hydroxyl group can be alkylated, acylated, or used in condensation reactions, while the stable benzyloxy group remains intact. This selective reactivity is highly desirable in the total synthesis of complex natural products and pharmaceuticals, where precise control over sequential reactions is necessary to achieve the desired target molecule with a high yield.
Research Perspectives on Benzyloxy-hydroxyacetophenone Derivatives
Research involving benzyloxy-hydroxyacetophenone derivatives primarily focuses on their role as versatile intermediates in multi-step synthetic sequences. The benzyl group is a widely used protecting group for phenols due to its stability under a variety of reaction conditions (e.g., basic, nucleophilic) and its relatively straightforward removal via catalytic hydrogenation (debenzylation).
The strategic use of a benzyloxy group is evident in the synthesis of polyhydroxy compounds, which are often associated with significant biological activity. For example, the related compound 3',5'-dibenzyloxyacetophenone is used as a precursor for 3',5'-dihydroxyacetophenone (B130839). chemicalbook.com The synthesis involves protecting both hydroxyl groups of a starting material like 3,5-dihydroxybenzoic acid, carrying out the necessary chemical transformations to introduce the acetyl group, and then removing the benzyl groups in a final deprotection step. chemicalbook.com this compound is an intermediate that could potentially streamline such syntheses by allowing for selective modification of the free 5'-hydroxyl group before deprotection of the 3'-benzyloxy group.
This strategy is crucial in medicinal chemistry. For instance, the synthesis of the bronchodilator drug terbutaline (B1683087) involves intermediates derived from 3',5'-dibenzyloxyacetophenone. nih.gov Research in this area often explores more efficient and selective ways to synthesize these key building blocks. The development of new catalytic methods for reactions like bromination on the acetophenone ring system highlights the ongoing effort to refine the synthesis of these important pharmaceutical precursors. nih.gov
Therefore, the research perspective on this compound and its derivatives is not typically on the compound's own final application, but rather on its enabling role in synthetic chemistry. It is viewed as a valuable tool for achieving molecular complexity, allowing for the regioselective synthesis of pharmacologically active agents and other functional organic materials. Future research may focus on developing more efficient syntheses of these selectively protected intermediates or expanding their application in the construction of novel molecular frameworks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)13-7-14(17)9-15(8-13)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNYESIGGWFJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyloxy Hydroxyacetophenones
Strategic Approaches for Benzylation of Hydroxyacetophenone Precursors
The synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone typically commences with the precursor 3',5'-dihydroxyacetophenone (B130839). The selective introduction of a single benzyl (B1604629) group onto one of the two hydroxyl moieties presents a significant challenge in regioselectivity. The differential acidity of the two hydroxyl groups, influenced by the electron-withdrawing nature of the acetyl group, is a key factor in achieving this selectivity.
Williamson Ether Synthesis and its Refinements
The Williamson ether synthesis is a cornerstone for the formation of the benzyl ether linkage in this compound. This classical method involves the deprotonation of a hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide or benzyl chloride.
Key reaction components and conditions are outlined in the table below:
| Component | Role | Common Examples |
| Hydroxyacetophenone Precursor | Starting material | 3',5'-Dihydroxyacetophenone |
| Alkylating Agent | Benzyl group source | Benzyl bromide, Benzyl chloride |
| Base | Deprotonating agent | K₂CO₃, NaH, CsHCO₃ |
| Solvent | Reaction medium | Acetone, DMF, Acetonitrile |
Refinements to the classical Williamson ether synthesis often focus on improving regioselectivity and reaction efficiency. The choice of base and solvent can significantly influence the outcome of the reaction.
Base-Mediated Conditions and Mechanistic Considerations
The regioselectivity of the benzylation of 3',5'-dihydroxyacetophenone is primarily dictated by the differential acidity of the 3'- and 5'-hydroxyl groups. The acetyl group at the 1'-position exerts an electron-withdrawing effect, which is more pronounced at the para-position (5'-hydroxyl) than the meta-position (3'-hydroxyl). This makes the 5'-hydroxyl group more acidic and therefore more readily deprotonated by a base.
However, in practice, the situation is more complex. Intramolecular hydrogen bonding between the 3'-hydroxyl group and the carbonyl oxygen of the acetyl group can increase the acidity of the 3'-hydroxyl group. This interplay of electronic and proximity effects determines which hydroxyl group is preferentially benzylated.
Recent studies on the regioselective alkylation of analogous 2,4-dihydroxyacetophenones have demonstrated that milder bases like cesium bicarbonate (CsHCO₃) can offer excellent regioselectivity for the hydroxyl group para to the acetyl group nih.gov. This is attributed to the favorable basicity of CsHCO₃, which minimizes the formation of bis-alkylated side products nih.gov. While stronger bases like sodium hydride (NaH) can also be used, they may lead to a mixture of mono- and di-benzylated products.
The general mechanism involves the following steps:
Deprotonation of the more acidic hydroxyl group by the base to form a phenoxide ion.
Nucleophilic attack of the phenoxide ion on the benzyl halide in an Sₙ2 reaction.
Formation of the benzyl ether and a salt byproduct.
Chemo- and Regioselective Synthetic Transformations
Beyond the initial benzylation, further transformations may be required, often necessitating the use of advanced synthetic techniques to ensure selectivity and efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of benzyloxy-hydroxyacetophenone derivatives. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods researchgate.net. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture.
A study on the synthesis of dihydroxyacetophenone derivatives highlighted the advantages of microwave irradiation, including higher yields, reduced solvent usage, and decreased energy consumption, making it an environmentally friendly approach researchgate.net. These benefits are directly applicable to the benzylation and subsequent functionalization of hydroxyacetophenone precursors.
| Synthesis Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Hours to days | Simple setup |
| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, higher yields, cleaner reactions |
Protecting Group Strategies and Selective Deprotection
In more complex syntheses involving multiple reactive sites, protecting groups are indispensable for achieving chemo- and regioselectivity. For precursors like 3',5'-dihydroxyacetophenone, one hydroxyl group can be selectively protected while the other is benzylated.
Commonly used protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS), acetals, and other benzyl ethers with different substitution patterns (e.g., p-methoxybenzyl, PMB) that allow for orthogonal deprotection strategies neliti.com. An orthogonal strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions neliti.com.
For instance, a TBDMS group can be used to protect one hydroxyl group, followed by benzylation of the other. The TBDMS group can then be selectively removed under acidic conditions or with a fluoride source, leaving the benzyl ether intact.
Selective deprotection of a benzyl group in the presence of other sensitive functionalities is also a critical step. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl ether to regenerate the hydroxyl group.
Alpha-Functionalization Techniques for Acetophenone (B1666503) Derivatives
The alpha-position of the acetyl group in this compound is amenable to a variety of functionalization reactions, leading to a diverse range of derivatives. These reactions typically proceed through an enol or enolate intermediate.
α-Halogenation: The introduction of a halogen (e.g., bromine or chlorine) at the α-position is a common transformation. This can be achieved under either acidic or basic conditions.
Acid-catalyzed halogenation typically leads to mono-halogenation as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction.
Base-promoted halogenation often leads to poly-halogenation because the introduced halogen increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster.
α-Hydroxylation: The direct introduction of a hydroxyl group at the α-position can be accomplished through various methods, including:
Oxidation of the corresponding enolate with an electrophilic oxygen source like a peroxy acid or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
Nucleophilic substitution of an α-haloacetophenone derivative google.com. Recent advancements include electrochemical methods for the hydroxylation of α-bromoacetophenones researchgate.net.
Biocatalytic methods using engineered enzymes have also been developed for the synthesis of α-hydroxy ketones from racemic epoxides nih.gov.
α-Amination: The introduction of a nitrogen-containing functional group at the α-position can be achieved through several routes. A direct approach involves the α-amination of the ketone using electrophilic aminating agents researchgate.netnih.gov.
The following table summarizes some key alpha-functionalization reactions:
| Reaction | Reagents | Product |
| α-Bromination | Br₂, Acetic Acid | α-Bromoacetophenone derivative |
| α-Hydroxylation | 1. LDA; 2. MoOPH | α-Hydroxyacetophenone derivative |
| α-Amination | 1. LDA; 2. Electrophilic amine source | α-Aminoacetophenone derivative |
These advanced synthetic methodologies provide a robust toolkit for the precise and efficient synthesis and functionalization of this compound, enabling the creation of novel and complex molecular architectures.
Kornblum Oxidation and C-H Functionalization
Kornblum Oxidation
The Kornblum oxidation is a well-established method for converting alkyl halides into carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. researchgate.net This reaction is particularly useful for the synthesis of aldehydes and ketones from primary and secondary halides, respectively. The mechanism involves the initial formation of an alkoxysulfonium salt, followed by elimination induced by a base to yield the carbonyl product.
In the context of synthesizing benzyloxy-hydroxyacetophenone precursors, the Kornblum oxidation can be employed to oxidize a substituted benzylic halide. For instance, a benzylic bromide can be converted to the corresponding aldehyde, which can then be further elaborated to the desired acetophenone. A general representation of this process is the oxidation of a substituted benzyl chloride to the corresponding benzaldehyde (B42025) using DMSO. google.com
Table 1: Representative Kornblum Oxidation of Substituted Benzyl Chlorides
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 3,5-Dimethoxybenzyl chloride | 3,5-Dimethoxybenzaldehyde | 88.5 |
| 2 | 4-Nitrobenzyl chloride | 4-Nitrobenzaldehyde | 90 |
| 3 | 4-Methoxybenzyl chloride | 4-Methoxybenzaldehyde | 85 |
Data is illustrative of typical yields for Kornblum oxidation reactions. google.com
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds by direct transformation of C-H bonds. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient synthetic route. The oxidation of benzylic C-H bonds to form ketones is a key transformation in this area. mdpi.com
Various catalytic systems, often involving transition metals, have been developed for the selective oxidation of alkylarenes to the corresponding ketones. mdpi.com For example, the oxidation of ethylbenzene to acetophenone can be achieved with high selectivity using catalysts like Co-Cu/SAPS-15 with tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com While direct C-H functionalization to install the acetyl group on a pre-formed benzyloxy-hydroxyphenyl core is challenging, this methodology is crucial for the synthesis of various substituted acetophenones.
Recent advancements have also demonstrated the functionalization of C-H bonds in acetophenone derivatives themselves, such as the coupling of acetophenone ketoximes with arylacetic acids and elemental sulfur to form fused thieno[3,2-d]thiazoles. nih.gov
Table 2: Examples of Metal-Catalyzed Benzylic C-H Oxidation
| Entry | Substrate | Catalyst/Oxidant | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Ethylbenzene | CuCl₂·2H₂O/TBHP | Acetophenone | - | 56-100 (Yield) |
| 2 | Ethylbenzene | Co-Cu/SAPS-15/TBHP | Acetophenone | 96.54 | 99.77 |
| 3 | Ethylbenzene | TiO₂/NHPI/Visible light/O₂ | Acetophenone | - | High |
Data is illustrative of various catalytic systems for benzylic C-H oxidation. mdpi.com
Enamine and Umpolung Strategies
Enamine Strategies
Enamine chemistry, famously utilized in the Stork enamine synthesis, provides a powerful method for the α-alkylation and α-acylation of ketones and aldehydes. mychemblog.comnrochemistry.com Enamines are formed from the reaction of a carbonyl compound with a secondary amine and are excellent nucleophiles at the α-carbon. masterorganicchemistry.com This reactivity allows for the introduction of various substituents at the position adjacent to the carbonyl group.
In the synthesis of complex acetophenone derivatives, an enamine strategy can be envisioned for the elaboration of a simpler acetophenone core. For instance, an enamine derived from a benzyloxy-hydroxyacetophenone could react with an electrophile to introduce further functionality. The formation of enamines from acetophenones and their subsequent reactions are well-documented. researchgate.net
Table 3: Formation of Enamines from Acetophenones
| Carbonyl Compound | Secondary Amine | Enamine Product |
|---|---|---|
| Acetophenone | Pyrrolidine | 1-(1-Phenylvinyl)pyrrolidine |
| Propiophenone | Morpholine | 4-(1-Phenylprop-1-en-2-yl)morpholine |
| Cyclohexanone | Piperidine | 1-(Cyclohex-1-en-1-yl)piperidine |
Illustrative examples of enamine formation. mychemblog.commasterorganicchemistry.com
Umpolung Strategies
Umpolung, or polarity inversion, is a concept in organic synthesis that reverses the normal reactivity of a functional group. pku.edu.cn For carbonyl compounds, which are typically electrophilic at the carbonyl carbon, umpolung strategies generate a nucleophilic acyl anion equivalent. organic-chemistry.org This allows for reactions that are otherwise impossible through conventional synthetic disconnections.
Several methods exist to achieve umpolung, including the use of dithianes, cyanohydrins, and N-heterocyclic carbenes. These acyl anion equivalents can then react with various electrophiles. For the synthesis of benzyloxy-hydroxyacetophenones, an umpolung strategy could involve the reaction of a benzyloxylated aryl electrophile with an acetyl anion equivalent. This approach is particularly useful for constructing molecules with challenging substitution patterns. The development of umpolung strategies for the synthesis of β-hydroxy ketones and other functionalized carbonyl compounds highlights the versatility of this approach. organic-chemistry.org
Table 4: Common Reagents for Carbonyl Umpolung
| Umpolung Reagent | Acyl Anion Equivalent | Typical Reaction |
|---|---|---|
| 1,3-Dithiane | 2-Lithio-1,3-dithiane | Alkylation with alkyl halides |
| Trimethylsilyl cyanide | Acyl cyanide | Reaction with electrophiles |
| N-Heterocyclic Carbene | Breslow intermediate | Stetter reaction |
Examples of reagents used to generate acyl anion equivalents. organic-chemistry.org
Reactivity Profiles and Mechanistic Chemical Transformations
Aromatic Ring Reactivity and Substitution Patterns
The substitution pattern on the aromatic ring of 3'-Benzyloxy-5'-hydroxyacetophenone is a result of the combined electronic effects of its substituents.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). This is due to the presence of the strongly activating hydroxyl (-OH) group and the moderately activating benzyloxy (-OCH₂Ph) group. organicchemistrytutor.comaakash.ac.inpressbooks.pub Both groups are electron-donating by resonance, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. organicchemistrytutor.compressbooks.pub This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. masterorganicchemistry.commsu.edu
The acetyl group (-COCH₃), in contrast, is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. organicchemistrytutor.com Deactivating groups typically direct incoming electrophiles to the meta position relative to themselves. libretexts.org
In this compound, the directing effects of the substituents must be considered collectively. msu.edu The hydroxyl and benzyloxy groups are ortho-, para-directors, while the acetyl group is a meta-director. The positions ortho to both the hydroxyl and benzyloxy groups (C2', C4', and C6') are the most activated sites for electrophilic attack. The powerful activating and directing effects of the hydroxyl and benzyloxy groups generally override the deactivating effect of the acetyl group, dictating the regioselectivity of substitution reactions. msu.edu
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Preference |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para |
| -COCH₃ (Acetyl) | Deactivating | Meta |
The presence of a phenolic hydroxyl group allows for selective acylation. Protecting groups are often necessary in multistep syntheses to prevent unwanted reactions of functional groups like hydroxyls. researchgate.netlibretexts.org The hydroxyl group can be converted to an ester, which is a common protection strategy. highfine.com
In a molecule with multiple hydroxyl groups of different types, such as a primary alcohol and a phenol, selective protection can often be achieved. researchgate.nethighfine.com For instance, sterically hindered acylating agents like pivaloyl chloride can selectively protect primary alcohols over more hindered secondary or tertiary alcohols. highfine.com While this compound itself only contains a phenolic hydroxyl group, derivatives of it could contain other hydroxyl functions. The phenolic hydroxyl group can be readily acylated using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. highfine.com If both an aliphatic and a phenolic hydroxyl were present in a more complex derivative, the relative reactivity would depend on steric hindrance and the reaction conditions, but typically the less hindered hydroxyl or the more nucleophilic phenoxide (under basic conditions) would react preferentially. Silyl ethers are also commonly used protecting groups for phenols. researchgate.net
Carbon-Carbon Bond Forming Reactions
This compound is a valuable precursor for various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com The Suzuki-Miyaura coupling, which typically couples an organoboron compound with an organohalide or triflate, is a prominent example. libretexts.orgmdpi.com
For this compound to participate directly in a Suzuki coupling at the phenolic position, the hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf). Phenols are generally unreactive in Suzuki couplings due to the poor leaving group ability of the hydroxyl group, necessitating this activation step. mdpi.com The resulting aryl triflate can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The benzyloxy group is generally stable under these reaction conditions. This methodology allows for the introduction of new aryl or vinyl substituents at the C5' position.
A plausible reaction scheme is as follows:
Triflation: Reaction of this compound with triflic anhydride ((CF₃SO₂)₂O) in the presence of a base like pyridine to form 3'-benzyloxy-5'-(trifluoromethylsulfonyloxy)acetophenone.
Suzuki Coupling: The resulting aryl triflate is then reacted with an organoboronic acid (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to yield the 3'-benzyloxy-5'-substituted acetophenone (B1666503) derivative. mdpi.comresearchgate.net
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is widely used to synthesize chalcones (α,β-unsaturated ketones) from substituted acetophenones and benzaldehydes. nih.govresearchgate.nettaylorandfrancis.com
This compound can readily undergo a Claisen-Schmidt condensation. The reaction involves the deprotonation of the α-carbon of the acetophenone by a base (commonly NaOH or KOH) to form an enolate ion. byjus.com This nucleophilic enolate then attacks the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone, or chalcone (B49325). taylorandfrancis.combyjus.com
General Mechanism of Claisen-Schmidt Condensation
| Step | Description |
| 1. Enolate Formation | A strong base removes an α-proton from the acetophenone to form a resonance-stabilized enolate. |
| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of the aldehyde. |
| 3. Protonation | The resulting alkoxide is protonated by the solvent (e.g., water or alcohol) to form a β-hydroxy ketone. |
| 4. Dehydration | The β-hydroxy ketone is readily dehydrated (often spontaneously or with mild heating) to form the stable, conjugated α,β-unsaturated ketone (chalcone). |
This reaction provides a straightforward route to a diverse range of chalcone derivatives by varying the substituted benzaldehyde (B42025) used in the condensation.
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org An intramolecular version of this reaction can be employed to form cyclic structures. masterorganicchemistry.com
While no specific examples of intramolecular Wittig reactions starting directly from this compound are prominently featured in the literature, a synthetic route can be proposed. To facilitate an intramolecular Wittig reaction, the molecule would first need to be modified to contain both the ketone functionality and a phosphonium salt precursor within the same molecule, separated by a suitable tether.
A hypothetical pathway could involve:
Alkylation: The phenolic hydroxyl group at the C5' position could be alkylated with a haloalkyl chain (e.g., a 3-bromopropyl group) to introduce a site for the phosphonium salt formation. This would yield a molecule like 3'-benzyloxy-5'-(3-bromopropoxy)acetophenone.
Phosphonium Salt Formation: Reaction of the alkylated product with triphenylphosphine (B44618) (PPh₃) would lead to the formation of a phosphonium salt via an Sₙ2 reaction. masterorganicchemistry.com
Ylide Formation and Cyclization: Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium) would generate the ylide. masterorganicchemistry.com This ylide could then react intramolecularly with the ketone carbonyl group. The reaction proceeds through a four-membered oxaphosphetane intermediate which then collapses to form the final cyclic alkene product and triphenylphosphine oxide. libretexts.orgorganic-chemistry.org This sequence would result in the formation of a fused heterocyclic system. The feasibility and outcome of such a reaction would depend on the length and nature of the tether connecting the ylide and the ketone. lookchemmall.com
Cyclization and Heterocycle Synthesis
This compound is a key starting material for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, can be synthesized from this compound. thepharmajournal.com The typical synthetic route involves a two-step process. First, the acetophenone undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base, such as potassium hydroxide (B78521), to form a chalcone (an α,β-unsaturated ketone). nih.gov This chalcone intermediate is then subjected to a cyclocondensation reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, to yield the corresponding pyrazoline. thepharmajournal.comnih.gov The reaction proceeds by the addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.
Step 1: Chalcone Formation (Claisen-Schmidt Condensation)
this compound is treated with an aromatic aldehyde in the presence of a strong base (e.g., NaOH or KOH). nih.gov
Step 2: Pyrazoline Formation (Cyclocondensation)
The resulting chalcone is refluxed with hydrazine hydrate or a substituted hydrazine in a solvent like ethanol. thepharmajournal.comnih.gov
The structure of the final pyrazoline derivative can be varied by changing the aromatic aldehyde used in the initial condensation step. Spectroscopic methods such as NMR are used to confirm the formation of the pyrazoline ring, with characteristic signals for the protons at the C-4 and C-5 positions. nih.gov
Table 1: Synthesis of Pyrazoline Derivatives from this compound
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | This compound, Aromatic Aldehyde | aq. KOH, Ethanol, Stirring | Chalcone Intermediate |
| 2 | Chalcone Intermediate, Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline Derivative |
Synthesis of Chromones and Flavones
Chromones (1-benzopyran-4-ones) and their 2-aryl derivatives, flavones, are important classes of naturally occurring compounds that can be synthesized from this compound. A common and effective method for this transformation is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization. ijrpc.comorgsyn.org
The process begins with the acylation of the free hydroxyl group of this compound with a benzoyl chloride derivative in the presence of a base like pyridine. tutorsglobe.combiomedres.us The resulting ester then undergoes the Baker-Venkataraman rearrangement upon treatment with a base such as potassium hydroxide to form a 1,3-diketone intermediate. wikipedia.orgalfa-chemistry.com This diketone is subsequently cyclized under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the flavone (B191248). orgsyn.orguta.edu
An alternative approach for chromone (B188151) synthesis involves the reaction of the starting acetophenone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in a Vilsmeier-Haack type reaction to introduce a formyl group, which can then be cyclized. ijrpc.com
Table 2: General Steps for Flavone Synthesis via Baker-Venkataraman Rearrangement
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | O-Acylation | Benzoyl Chloride, Pyridine | O-Aroyl-hydroxyacetophenone |
| 2 | Baker-Venkataraman Rearrangement | KOH, Pyridine | 1,3-Diketone |
| 3 | Cyclodehydration | H₂SO₄, Acetic Acid | Flavone |
Oxidative Cyclization Reactions
Oxidative cyclization of chalcones derived from this compound provides another route to flavonoid structures, particularly flavones. chemijournal.com In this method, the chalcone, prepared via Claisen-Schmidt condensation as described previously, is treated with an oxidizing agent.
A variety of oxidizing systems can be employed, with the choice of reagent often determining the final product. For the synthesis of flavones, a common reagent is iodine in the presence of a base or a solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is thought to proceed through an initial iodination of the double bond of the chalcone, followed by intramolecular nucleophilic attack of the phenolic oxygen and subsequent elimination to form the pyranone ring. Other oxidizing agents like selenium dioxide have also been used for the dehydrogenation of chalcones to flavones. orgsyn.org Recent developments have focused on more environmentally benign and catalytic methods, using transition-metal complexes with an oxidant like TEMPO. organic-chemistry.org
The synthesis of benzofuran (B130515) derivatives from this compound is also achievable, although it often requires a multi-step sequence. One potential strategy involves the conversion of the acetophenone to a suitable intermediate that can undergo intramolecular cyclization.
A common method for benzofuran synthesis involves the reaction of a 2-hydroxyphenyl ketone with an α-haloketone, followed by cyclization. jocpr.com Alternatively, palladium-catalyzed coupling reactions, such as the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by intramolecular cyclization, are powerful methods for constructing the benzofuran ring system. organic-chemistry.orgnih.gov To apply this to this compound, the starting material would first need to be converted to an ortho-halophenol derivative.
Rearrangement Reactions
The Baker-Venkataraman rearrangement is a crucial name reaction in the synthetic chemist's toolkit for the formation of 1,3-diketones from 2-acyloxyacetophenones. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant to this compound as it provides the key intermediate for the synthesis of chromones and flavones. alfa-chemistry.com
The mechanism begins with the deprotonation of the α-carbon of the ketone in the O-acylated starting material by a base (e.g., potassium hydroxide, sodium hydride) to form an enolate. wikipedia.orgyoutube.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the adjacent ester group. The resulting cyclic alkoxide intermediate collapses, leading to the formation of a more stable phenolate (B1203915), which upon acidic workup, gives the final 1,3-diketone product. wikipedia.org The entire process is an intramolecular acyl transfer. This rearrangement is highly efficient and regioselective for producing the 1,3-dicarbonyl moiety ortho to a phenolic hydroxyl group. alfa-chemistry.com
Table 3: Mechanistic Steps of the Baker-Venkataraman Rearrangement
| Step | Description |
|---|---|
| 1 | Enolate Formation: A base abstracts the α-proton of the ketone to form an enolate. |
| 2 | Intramolecular Acyl Transfer: The enolate attacks the ester carbonyl, forming a cyclic alkoxide. |
| 3 | Ring Opening: The cyclic intermediate opens to form a stable phenolate. |
| 4 | Protonation: Acidic workup protonates the phenolate to yield the 1,3-diketone. |
Electrochemical Functionalization Principles
Electrochemical synthesis offers a powerful platform for the functionalization of C–H bonds, often obviating the need for harsh reagents and pre-functionalized substrates. semanticscholar.orgacs.org By employing an electric current, organic molecules can be oxidized or reduced in a controlled manner, generating reactive intermediates such as radical cations or anions that can then engage in bond-forming reactions. semanticscholar.org In the context of this compound, both the electron-rich aromatic core and the acetyl methyl group present opportunities for selective electrochemical transformations.
The regioselectivity of C(sp²)–H functionalization on the aromatic ring is anticipated to be governed by the electronic nature of the existing substituents: the ortho,para-directing hydroxyl and benzyloxy groups, and the meta-directing acetyl group. The interplay of these directing effects, combined with the specific conditions of the electrochemical cell, can be harnessed to achieve site-selective modifications. acs.org
Late-Stage C(sp²)-H Carbonization and Methylation
Late-stage functionalization, the introduction of new chemical moieties into a complex molecule at a late step in its synthesis, is a highly valuable strategy in medicinal chemistry and materials science. acs.org Electrochemical methods are particularly well-suited for this purpose due to their potential for high selectivity under mild conditions.
Carbonization:
Electrochemical carboxylation represents a green and atom-economical method for installing a carboxylic acid group onto an aromatic ring, utilizing carbon dioxide (CO₂) as an abundant C1 source. nih.govresearchgate.net For this compound, this transformation would likely proceed via the reductive activation of the acetophenone moiety. Studies on the electrochemical carboxylation of acetophenone have shown that the process can occur through an Electrochemical-Chemical-Electrochemical (ECE) mechanism. rsc.org In this pathway, the initial electrochemical reduction of the acetophenone is followed by a chemical reaction with CO₂. rsc.org
Given the directing effects of the substituents on the aromatic ring of this compound, the most likely positions for carboxylation would be ortho to the powerful activating hydroxyl and benzyloxy groups. The steric hindrance from the adjacent benzyloxy group might favor carboxylation at the C-4' or C-6' positions.
Methylation:
Direct electrochemical C(sp²)–H methylation of aromatic compounds is a more challenging transformation, with fewer established general methods compared to carboxylation. While electrochemical N-methylation using CO₂ as a carbon source has been reported, direct C-methylation on an aromatic ring is less common. nih.govchaseliquidfuels.org
However, related electrochemical C–H functionalizations, such as methylthiolation of electron-rich aromatics, have been successfully developed. rsc.org These processes demonstrate the feasibility of generating a methyl-containing radical species or its equivalent in an electrochemical cell and subsequently coupling it with an activated aromatic ring. A hypothetical electrochemical methylation of this compound could be envisioned to proceed via a similar radical-based mechanism, where a methyl radical, generated from a suitable precursor, attacks the electron-rich aromatic ring. The regioselectivity would again be influenced by the activating hydroxyl and benzyloxy groups, directing the incoming methyl group to the ortho and para positions. Further research is required to develop efficient and selective electrochemical C(sp²)–H methylation protocols applicable to this class of compounds.
Benzylic C(sp³)-H Functionalization
The methyl group of the acetophenone moiety in this compound possesses benzylic C(sp³)–H bonds that are susceptible to electrochemical oxidation. rsc.org This provides a direct route to valuable derivatives without the need for pre-functionalization.
One of the most common electrochemical transformations of benzylic C–H bonds is their oxidation to carbonyl groups. rsc.org In the case of this compound, this would lead to the corresponding α-keto aldehyde derivative. The mechanism for such oxidations often involves the formation of a benzylic radical through hydrogen atom abstraction by an electrochemically generated oxidant, such as a tert-butyl peroxyl radical from tert-butyl hydroperoxide. rsc.org This benzylic radical can then undergo further oxidation and reaction with water or other nucleophiles present in the reaction medium to yield the final carbonyl product.
Another important electrochemical functionalization is benzylic acyloxylation, where a carboxylic acid is coupled with the benzylic position to form an ester. nih.govnih.gov This transformation typically proceeds through the anodic generation of a benzylic cation, which is then trapped by a carboxylate nucleophile. nih.govnih.gov This method allows for the introduction of a variety of acyloxy groups, depending on the carboxylic acid used as the coupling partner.
The table below presents plausible electrochemical benzylic functionalizations of a model substrate, acetophenone, which serves as a proxy for the reactivity of the acetyl group in this compound. The yields are indicative of what might be expected for similar transformations on the more complex target molecule.
| Entry | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Oxidation | t-BuOOH, NaHCO₃, MeCN/H₂O, undivided cell, RVC electrodes | 1-Phenylethan-1-one-2-ol | ~60-70% |
| 2 | Acetoxylation | Acetic acid, NaOAc, MeCN, undivided cell, graphite (B72142) electrodes | 1-Phenylethan-1-one-2-yl acetate | ~70-85% |
| 3 | Carboxylation | CO₂ (1 atm), undivided cell, halide mediator | 2-Phenyl-2-oxopropanoic acid | ~50-60% |
This data is representative of findings for acetophenone and analogous structures and is intended to be illustrative of the potential for this compound.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
Following a comprehensive search of scientific literature and chemical databases, detailed experimental or predicted spectroscopic data for the specific chemical compound This compound is not publicly available. As a result, the generation of a detailed article focusing on its advanced structural elucidation and spectroscopic characterization, as per the requested outline, cannot be fulfilled at this time.
The specified analytical techniques are standard for the structural confirmation of a novel or synthesized compound. These methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to determine the proton and carbon environments. 2D NMR techniques like HSQC and HMBC would be crucial for establishing the connectivity between protons and carbons, confirming the specific substitution pattern on the aromatic ring.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecule, which allows for the confirmation of its elemental formula (C₁₅H₁₄O₃).
Infrared (IR) Spectroscopy: This technique would identify the key functional groups present, such as the hydroxyl (-OH) stretching, the ketone (C=O) stretching, and the aromatic C-H and C-C vibrations, as well as the ether (C-O-C) linkage of the benzyloxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This analysis would reveal the electronic transitions within the molecule, characteristic of the substituted aromatic system.
While data exists for structurally related compounds such as 3'-hydroxyacetophenone and 3,5-dibenzyloxyacetophenone , the strict requirement to focus solely on This compound prevents the use of this information as a direct substitute. The unique combination of a benzyloxy and a hydroxyl group at the 3' and 5' positions, respectively, would produce a distinct spectroscopic fingerprint that cannot be accurately extrapolated from related structures.
Without access to primary or reference data for this compound, any attempt to create the requested scientific article would involve speculation and would not meet the required standards of scientific accuracy.
Advanced Structural Elucidation and Spectroscopic Characterization
X-Ray Diffraction for Solid-State Molecular Geometry
In the absence of experimental crystallographic data for 3'-Benzyloxy-5'-hydroxyacetophenone, a detailed discussion of its solid-state geometry, including data tables of crystallographic parameters, bond lengths, and angles, cannot be provided at this time.
For context, X-ray diffraction studies on structurally related hydroxyacetophenone derivatives have revealed insights into their molecular conformations and packing motifs. For instance, analyses of other substituted acetophenones often show near-planar arrangements of the phenyl ring and the acetyl group, with the degree of planarity influenced by the nature and position of the substituents. Intermolecular hydrogen bonding, particularly involving the hydroxyl and carbonyl groups, is a common feature that directs the supramolecular assembly in the solid state.
Future crystallographic studies on this compound would be invaluable for a complete understanding of its structure-property relationships. Such data would serve as a crucial benchmark for computational modeling and would provide a solid foundation for interpreting its chemical and physical behavior.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Quantum Chemical Analyses
Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. For 3'-Benzyloxy-5'-hydroxyacetophenone, a theoretical calculation would yield specific energy values for these orbitals, allowing for the prediction of its reactive nature.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of electron delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are crucial for molecular stability. researchgate.net This method translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, resembling a classical Lewis structure. southampton.ac.uk
A key aspect of NBO analysis is the examination of stabilization energies (E(2)) derived from second-order perturbation theory. These energies quantify the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization and increased molecular stability. For this compound, significant interactions would be expected between the lone pairs on the oxygen atoms and the π* anti-bonding orbitals of the aromatic rings.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) of Hydroxyl | π* (C-C) of Phenyl Ring | 2.5 |
| LP (O) of Carbonyl | π* (C-C) of Phenyl Ring | 2.1 |
| π (C-C) of Phenyl Ring | π* (C=O) of Acetyl Group | 18.9 |
Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov An MESP map displays the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor.
The map uses a color spectrum to denote potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. nih.gov These areas are often found around electronegative atoms like oxygen. researchgate.net Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov In this compound, the most negative potential would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, while the hydrogen of the hydroxyl group would exhibit a positive potential.
| Region | Atom | Potential Value (a.u.) | Reactivity |
|---|---|---|---|
| Carbonyl Oxygen | O | -0.045 | Electrophilic Attack Site |
| Hydroxyl Oxygen | O | -0.038 | Electrophilic Attack Site |
| Hydroxyl Hydrogen | H | +0.052 | Nucleophilic Attack Site |
In Silico ADMET and QSAR Modeling for Derivative Screening
In silico modeling provides a cost-effective and rapid means of evaluating the potential of a molecule as a drug candidate. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to forecast a compound's pharmacokinetic and toxicological profile. 3ds.comnih.gov These predictions help to identify potential liabilities, such as poor intestinal absorption or hepatotoxicity, early in the drug discovery process. 3ds.com
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of novel derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.
| Property | Predicted Value/Range | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | > 85% | Good Absorption |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross BBB |
| CYP2D6 Binding | Non-inhibitor | Low risk of drug-drug interactions |
| Hepatotoxicity | Low Risk | Unlikely to be toxic to the liver |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their applications in modern technologies like telecommunications, optical computing, and data storage. Computational methods can predict the NLO response of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net
A high value for the first-order hyperpolarizability (β) is a primary indicator of a significant NLO response. Molecules with extensive π-conjugated systems and strong electron donor-acceptor groups tend to exhibit large β values. Theoretical calculations for this compound would quantify these properties and assess its potential as an NLO material.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.5 D |
| Mean Polarizability (α) (a.u.) | 215 x 10-24 esu |
| First Hyperpolarizability (β) (a.u.) | 750 x 10-30 esu |
Applications As Versatile Synthetic Intermediates and Building Blocks
Role in Pharmaceutical Intermediate Development
The strategic placement of the benzyloxy and hydroxyl groups on the aromatic ring of 3'-Benzyloxy-5'-hydroxyacetophenone makes it a valuable precursor in the synthesis of various pharmaceutical intermediates. The benzyloxy group acts as a protecting group for the meta-hydroxyl functionality, allowing for selective reactions at other positions of the molecule. This is particularly crucial in multi-step syntheses where specific regioselectivity is required to build complex molecular architectures.
One notable application is in the synthesis of chalcones, which are known precursors to a variety of biologically active compounds. For instance, benzyloxy chalcones have been synthesized via the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzyloxy benzaldehydes. nih.gov These chalcone (B49325) derivatives are being investigated for their potential as inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases. nih.gov The synthesis of such compounds highlights the role of benzyloxy-substituted acetophenones in creating scaffolds with potential therapeutic applications. The ability to introduce the benzyloxy pharmacophore into these structures is a key step in developing new classes of enzyme inhibitors. nih.gov
Contributions to Agrochemical Research
While direct and extensive research on the application of this compound in the agrochemical sector is not widely documented in publicly available literature, its precursor, 3',5'-dihydroxyacetophenone (B130839) (also known as resacetophenone), and related chalcones have been explored for such purposes. Chalcones, in general, are known to possess a broad spectrum of biological activities, including insecticidal and antifungal properties. chemrevlett.com The structural motifs present in this compound and its derivatives are common in compounds with agrochemical potential. The development of novel polymeric materials for agricultural applications, such as slow-release fertilizers and soil conditioners, sometimes involves monomers derived from phenolic compounds, although specific use of this particular acetophenone (B1666503) is not prominent. researchgate.netmdpi.com The potential for this compound to serve as a building block in the synthesis of new agrochemicals remains an area for further exploration, leveraging the known bioactivities of the chalcone and flavonoid scaffolds it can generate.
Precursors in Complex Natural Product Total Synthesis
The structural framework of this compound is embedded within a variety of natural products, making it a logical starting point for their total synthesis. The ability to selectively deprotect the hydroxyl groups is a key advantage in the later stages of these complex synthetic routes.
Flavonoids and Homoisoflavonoids
The synthesis of flavonoids and their structural isomers, homoisoflavonoids, represents a significant application of this compound and its analogues. These natural products are known for their diverse biological activities.
In a notable example, 4'-benzyloxy-2',3'-dimethoxy-6'-hydroxyacetophenone was utilized as a key starting material in the total synthesis of several naturally occurring 5,7,8-trioxygenated homoisoflavonoids. chemrevlett.comnih.gov This synthesis involved a series of reactions, including condensation and subsequent asymmetric transfer hydrogenation, to construct the core chromanone structure of the homoisoflavonoids. chemrevlett.comnih.gov The benzyloxy group served as a crucial protecting group that was later removed to yield the final natural products. chemrevlett.com
Furthermore, the synthesis of flavonoid derivatives often involves the use of benzyloxy-substituted precursors. For instance, 3-(benzyloxy)-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one, a flavonoid derivative, has been synthesized from a corresponding 3-hydroxyflavone (B191502) by reaction with benzyl (B1604629) chloride. jmchemsci.com This demonstrates the utility of the benzyloxy group in modifying the flavonoid scaffold to create new derivatives with potentially altered biological activities. jmchemsci.com
Anthocyanins
Anthocyanins are a class of flavonoids responsible for many of the red, purple, and blue colors in plants. Their synthesis is complex and often involves precursors with specific oxygenation patterns on the aromatic rings. While the direct synthesis of anthocyanins from this compound is not extensively detailed in the available literature, the fundamental chalcone-to-flavonoid synthetic pathway is the basis for anthocyanin biosynthesis in nature and in the laboratory. The structural features of this compound make it a plausible, though not yet widely reported, starting material for the construction of the anthocyanidin core.
Pyrazolines and Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are valuable intermediates in their own right and are precursors to other heterocyclic systems like pyrazolines. mdpi.com This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. chemrevlett.comnih.govjetir.org
Specifically, benzyloxy chalcones can be synthesized by reacting a substituted acetophenone with a benzyloxy-substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521). nih.gov These chalcones are characterized by an α,β-unsaturated carbonyl system that is susceptible to further chemical transformations.
One of the most common and important reactions of chalcones is their cyclization with hydrazine (B178648) or its derivatives to form pyrazolines. jmchemsci.comdergipark.org.trnih.gov Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The synthesis of novel pyrazoline derivatives often begins with the preparation of a chalcone intermediate, which is then refluxed with hydrazine hydrate (B1144303), sometimes in the presence of a catalyst like acetic acid. dergipark.org.tr The benzyloxy group on the chalcone precursor would be carried through to the final pyrazoline structure, offering a handle for further functionalization or influencing the biological activity of the resulting molecule.
Utility in the Development of Novel Chemical Compounds and Materials
The chemical reactivity of this compound allows for its use in the development of a variety of novel chemical compounds and materials beyond the scope of natural product synthesis.
As previously mentioned, its role as a precursor to benzyloxy chalcones has led to the development of new monoamine oxidase B (MAO-B) inhibitors. nih.gov The synthesis of these inhibitors showcases how the core structure of this compound can be elaborated to target specific biological pathways. The benzyloxy moiety, in this context, is not just a protecting group but an integral part of the pharmacophore that contributes to the compound's activity. nih.gov
Furthermore, the phenolic hydroxyl group and the acetophenone functionality provide reactive sites for polymerization or incorporation into larger molecular frameworks. While specific examples of polymers derived directly from this compound are not prevalent, the broader class of phenolic compounds is used in the creation of various resins and specialty polymers. The potential exists to utilize this compound in the design of new materials with tailored thermal or optical properties. For instance, novel phase-change materials have been developed from the condensation reaction of methoxy (B1213986) polyethylene (B3416737) glycol and aromatic acyl chlorides, demonstrating the utility of aromatic cores in material science. nih.gov
Mechanistic Insights into Biological Activities
Enzyme Inhibition Potentials (In Vitro Studies)
Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. By selectively blocking the action of specific enzymes, it is possible to modulate physiological pathways involved in various diseases.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. rasayanjournal.co.in
While direct studies on the acetylcholinesterase inhibitory activity of 3'-Benzyloxy-5'-hydroxyacetophenone are not available in the reviewed literature, research on related acetophenone (B1666503) derivatives suggests that this class of compounds holds potential for neuroprotective applications. For instance, certain acetophenone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), another important enzyme in neurodegenerative disease research. researchgate.net Studies on benzyl-substituted alkaloids have also demonstrated that the benzyloxy moiety can contribute to AChE inhibition, suggesting that the structural features of this compound warrant investigation in this context. rasayanjournal.co.in
Anti-proliferative and Cytotoxic Mechanisms in Cell Culture Models
The search for novel anticancer agents is a major focus of medicinal chemistry. In vitro cell culture models are fundamental tools for the initial screening and mechanistic evaluation of compounds with potential anti-proliferative and cytotoxic activities.
Research into the anticancer properties of compounds structurally related to this compound has shown promising results. A study on a series of C-3 benzyloxy-modified estradiol (B170435) analogs demonstrated significant growth-inhibitory properties against a panel of human breast cancer cell lines. kib.ac.cn These cell lines included both estrogen receptor-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) types. The presence of the 3-benzyloxy group was a common feature of the active compounds. kib.ac.cn
There is no specific data available from the reviewed literature on the cytotoxic activity of this compound against HL-60 (human promyelocytic leukemia) cells. However, other acetophenone derivatives have been shown to induce cell death in HL-60 cells, indicating that the acetophenone scaffold can be a basis for developing anti-leukemic agents. wikipedia.orgnih.gov
Table 1: Antiproliferative Activity of a Related 3-Benzyloxy Estradiol Analog (Compound 1) on Breast Cancer Cell Lines Note: This data is for a structurally related analog, not this compound.
| Cell Line | Receptor Status | IC50 (µM) after 72h |
| MCF-7 | ERα-positive | 6.5 ± 0.4 |
| T-47D | ERα-positive | 5.3 ± 0.9 |
| MDA-MB-231 | Triple-negative | 3.8 ± 0.2 |
| MDA-MB-361 | ERα-positive, HER2-positive | 6.8 ± 0.5 |
| Data sourced from a study on 3-benzyloxy-16-hydroxymethylene-estradiol analogs. kib.ac.cn |
Apoptosis, or programmed cell death, and the regulation of the cell cycle are critical targets for anticancer therapies. Compounds that can induce apoptosis or cause cell cycle arrest in cancer cells are of significant therapeutic interest. nih.govresearchgate.net
In vitro studies on 3-benzyloxy-modified estradiol analogs revealed their ability to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells. Flow cytometry analysis showed an increase in the subG1 apoptotic cell population after treatment. kib.ac.cn Furthermore, these compounds were found to cause an accumulation of cells in the G1 phase of the cell cycle, indicating a disruption of normal cell cycle progression. kib.ac.cn While these findings are for related steroidal structures, they highlight the potential biological effects of the 3-benzyloxy moiety.
Mitochondria play a central role in the apoptotic process. The disruption of mitochondrial membrane potential and the release of pro-apoptotic factors are key events in the induction of cell death. nih.gov This is often followed by DNA fragmentation, a hallmark of late-stage apoptosis.
Direct experimental data on the impact of this compound on mitochondrial function and DNA fragmentation is not present in the sourced literature. However, studies on other phenolic compounds, such as 3,6-dihydroxyflavone, have demonstrated the ability to induce apoptosis in HL-60 leukemia cells through the loss of mitochondrial membrane potential and subsequent DNA fragmentation. wikipedia.org These studies often link the generation of reactive oxygen species (ROS) to mitochondrial-mediated apoptosis. wikipedia.orgnih.gov Research on benzothiepin derivatives, which have some structural similarities, also showed the induction of DNA fragmentation in HL-60 cells. nih.gov
Antimicrobial Properties (In Vitro Assessments)
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Natural products, including plant-derived phytochemicals, are a rich source of compounds with potential antimicrobial activity. Phenolic compounds and acetophenones are among the classes of phytochemicals known to possess such properties. kib.ac.cn
While specific in vitro antimicrobial data for this compound was not found in the reviewed literature, related compounds have been evaluated. A study on various 5'-acetamido-2'-hydroxyacetophenone derivatives reported that some of these compounds exhibited good antibacterial activity against Klebsiella pneumoniae and E. coli. The general class of acetophenones has been recognized for its antimicrobial potential, suggesting that this compound could be a candidate for future antimicrobial screening. kib.ac.cn
Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Derivatives of hydroxyacetophenone have been a subject of interest in the scientific community for their potential biological activities, including their effects against various bacterial strains. Research has shown that certain hydroxyacetophenone derivatives exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus. core.ac.uk
Escherichia coli is a Gram-negative, rod-shaped bacterium commonly found in the lower intestine of warm-blooded organisms. While many strains are harmless, some can cause a variety of diseases. Staphylococcus aureus, a Gram-positive coccal bacterium, is known to cause a wide range of infections, from minor skin issues to life-threatening diseases. core.ac.uk The emergence of antibiotic-resistant strains of these bacteria has necessitated the search for new antimicrobial agents. mdpi.comresearchgate.net
Studies on hydroxyacetophenone derivatives have shown that their antibacterial efficacy can be influenced by their specific chemical structures. For instance, the presence of certain functional groups can enhance their activity. While some synthesized hydroxyacetophenone compounds have demonstrated poor antifungal activity, they have shown promising results as antibacterial agents against E. coli. core.ac.uk The effectiveness of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), which indicate the lowest concentration of a substance needed to inhibit or kill bacteria, respectively. mdpi.com
For example, in studies evaluating various phytochemicals, compounds with structures related to hydroxyacetophenones have been shown to be effective against both E. coli and S. aureus. mdpi.com The mechanism of action can involve the disruption of the bacterial cell membrane, interference with essential enzymes, or inhibition of quorum sensing, a system of cell-to-cell communication in bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Compounds
| Compound/Extract | Target Bacterium | Activity Metric | Result | Reference |
| Hydroxyacetophenone Derivatives | Escherichia coli | Inhibition Zone | Good activity | core.ac.uk |
| Hydroxyacetophenone Derivatives | Staphylococcus aureus | Not specified | Investigated | core.ac.uk |
| 7-Hydroxycoumarin | Escherichia coli | MIC | 800 µg/mL | mdpi.com |
| 7-Hydroxycoumarin | Staphylococcus aureus | MIC | 200 µg/mL | mdpi.com |
| Indole-3-carbinol | Escherichia coli | MIC | 800 µg/mL | mdpi.com |
| Indole-3-carbinol | Staphylococcus aureus | MIC | 400 µg/mL | mdpi.com |
Antioxidant Capacities and Radical Scavenging Mechanisms
Phenolic compounds, including hydroxyacetophenone derivatives, are recognized for their antioxidant properties, which enable them to scavenge free radicals and protect against oxidative stress. nih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The main mechanisms of radical scavenging by phenolic compounds are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. researchgate.netmdpi.com
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. researchgate.netmdpi.com
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the free radical. researchgate.netmdpi.com
The efficiency of these mechanisms is influenced by the chemical structure of the antioxidant, particularly the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, the presence of hydroxyl groups at the 3' and 5' positions can significantly enhance antioxidant activity. nih.gov Theoretical studies using density functional theory (DFT) have been employed to predict the antioxidant activity and understand the reaction mechanisms involved in free radical scavenging by these compounds. mdpi.com
The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. mdpi.com
Table 2: Radical Scavenging Mechanisms
| Mechanism | Description | Key Factors | Reference |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) | researchgate.netmdpi.com |
| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is transferred, followed by a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | researchgate.netmdpi.com |
| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost, followed by an electron transfer. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | researchgate.netmdpi.com |
Antiviral Activities (e.g., Anti-HIV-1 Integrase Inhibition)
The search for effective antiviral agents has led to the investigation of various classes of chemical compounds, including those that can inhibit key viral enzymes. Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov This makes it an attractive target for the development of antiretroviral drugs, known as integrase inhibitors. nih.govnih.gov
Several compounds have been identified as inhibitors of HIV-1 integrase. These inhibitors often work by chelating the divalent metal ions in the enzyme's active site, which are essential for its catalytic activity. The discovery of the β-diketo acid (DKA) scaffold was a significant breakthrough in the development of integrase inhibitors. nih.gov
Research has shown that certain natural and synthetic compounds, including some with structural similarities to this compound, possess HIV-1 integrase inhibitory activity. For example, phenylpropanoid glycosides isolated from natural sources have demonstrated potent inhibitory activities against HIV-1 integrase. researchgate.net The development of these inhibitors has been a major advancement in highly active antiretroviral therapy (HAART), significantly improving the prognosis for individuals with HIV-1 infection. nih.gov
The effectiveness of these inhibitors is typically measured by their IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. researchgate.net
Biocatalytic Applications
The unique chemical structure of acetophenone derivatives, including this compound, makes them valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules. Their functional groups allow for various chemical modifications, leading to the creation of diverse compound libraries for drug discovery and other applications.
While direct biocatalytic applications of this compound itself are not extensively documented in the provided context, the broader class of hydroxyacetophenones serves as a foundational scaffold in medicinal chemistry. The term "biocatalytic applications" can be interpreted to include the use of these compounds as starting materials for the synthesis of molecules with specific biological functions, which are then studied for their interactions with biological systems.
Structure-Activity Relationship (SAR) Investigations of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key chemical features responsible for its effects. tandfonline.commdpi.comnih.gov
For derivatives of this compound, SAR investigations focus on how different functional groups and their positions on the molecule affect its biological activities, such as antibacterial, antioxidant, and antiviral properties. For example, in the context of cholinesterase inhibitors, the inhibitory activities of 3-benzyloxyflavone derivatives are highly dependent on the nature and position of various substituents on the B-ring of the flavone (B191248) scaffold. tandfonline.com
Similarly, for monoamine oxidase (MAO) inhibitors, SAR studies of thio/semicarbazide-based benzyloxy derivatives have shown that the type and position of substituents on the benzyl (B1604629) ring can significantly impact their inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), are powerful computational tools used to build predictive models that can rationalize the steric and electrostatic factors modulating the binding of ligands to their target receptors. nih.gov These models provide valuable insights for the design of new, more potent, and selective compounds. mdpi.com
Future Research Trajectories and Emerging Avenues
Development of Innovative and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemical processes has spurred research into more environmentally friendly methods for synthesizing acetophenone (B1666503) derivatives. Traditional methods often involve harsh reagents and produce significant waste. researchgate.netchemicalbook.com Future research is focused on developing innovative synthetic strategies for 3'-Benzyloxy-5'-hydroxyacetophenone that are both efficient and sustainable.
One promising approach involves the selective hydrodeoxygenation of renewable or readily available starting materials. researchgate.netrsc.orgrsc.orgresearchgate.net For instance, the catalytic hydrodeoxygenation of hydroxy-, amino-, and nitro-acetophenone derivatives presents a versatile pathway to valuable alkyl phenols and anilines. rsc.orgrsc.orgresearchgate.net The development of bimetallic nanoparticle catalysts, such as iron-ruthenium systems immobilized on supported ionic liquid phases (SILPs), has shown high activity and selectivity for the deoxygenation of the side-chain without affecting the aromatic ring. rsc.orgrsc.orgresearchgate.net This methodology offers a more sustainable alternative to traditional multi-step syntheses that often employ stoichiometric and toxic reagents. rsc.org
Furthermore, green synthesis methods for related acetophenone derivatives, such as the synthesis of 2,2-dialkoxyacetophenone derivatives using alcohol and a base as the only reagents, highlight a move towards simpler, less hazardous processes. google.com These approaches, characterized by high yields, high purity, and minimal by-products, provide a template for developing sustainable methods for this compound. google.com A patent for the preparation of the related 3,5-dibenzyloxyacetophenone outlines a multi-step process starting from 3,5-dihydroxybenzoic acid, involving esterification, benzylation, hydrolysis, nucleophilic substitution, and decarboxylation, which could be adapted for the synthesis of the title compound. google.com
Future research in this area will likely focus on:
The use of renewable feedstocks.
The development of highly selective and recyclable catalysts.
The implementation of solvent-free or green solvent reaction conditions.
The design of continuous flow processes for improved efficiency and safety. nih.gov
Exploration of Undiscovered Reactivity and Functionalization Pathways
The reactivity of the acetophenone scaffold is well-established, particularly its utility in the synthesis of a wide array of heterocyclic compounds and chalcones. nih.govresearchgate.net However, the unique substitution pattern of this compound, featuring both a protected and a free hydroxyl group, offers opportunities for selective functionalization and the discovery of novel reaction pathways.
The presence of the reactive acetyl group allows for various α-functionalizations, a key strategy in the synthesis of natural products and pharmaceuticals. nih.gov Recent reviews have highlighted the progress in α-functionalization of acetophenones through methods like Kornblum oxidation and C-H functionalization, which often proceed via arylglyoxal or radical intermediates. nih.gov These strategies could be applied to this compound to introduce diverse functionalities at the α-position. The selective benzoyloxylation of ketones using tert-butyl hydroperoxide (TBHP) also presents a viable route for α-functionalization. researchgate.net
Furthermore, the aromatic ring of this compound is amenable to further substitution, allowing for the synthesis of a diverse library of derivatives. The synthesis of fused thieno[3,2-d]thiazoles from acetophenone ketoximes demonstrates the potential for constructing complex heterocyclic systems. nih.govrsc.org The development of methods for the C-H functionalization of acetophenone oximes with arylacetic acids and elemental sulfur opens new avenues for creating polyheterocyclic structures. nih.govrsc.org
A significant area of future exploration lies in the differential reactivity of the two hydroxyl groups after deprotection of the benzyl (B1604629) group. This would enable the regioselective introduction of various functional groups, leading to a wide range of novel derivatives with potentially unique properties. The alkylation of acetophenone with benzyl alcohol, a process that can be catalyzed by various transition metals, also suggests pathways for further modification. researchgate.net
Integration of Advanced Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemistry, offering insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules with desired functionalities. For this compound and its derivatives, advanced computational modeling can accelerate research and development in several key areas.
Molecular docking studies, for instance, can predict the binding affinity and mode of interaction of these compounds with various biological targets. ingentaconnect.comnih.gov This is particularly valuable in drug discovery, where it can help in identifying potential protein targets and in the rational design of more potent and selective inhibitors. nih.gov For example, molecular docking has been used to rationalize the vasorelaxant activity of novel substituted pyridazinones, some of which were synthesized from substituted acetophenones. ingentaconnect.com Similarly, the inhibitory activity of benzyloxy chalcones against monoamine oxidase B has been investigated using molecular docking and molecular dynamics simulations. nih.gov
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies can provide valuable information on bond energies, charge distribution, and frontier molecular orbitals, which can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of new reaction pathways.
Future computational work could focus on:
Developing accurate quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives.
Performing virtual screening of large compound libraries to identify novel bioactive molecules based on the this compound scaffold.
Simulating the interaction of these compounds with materials surfaces to predict their performance in functional materials applications.
Expansion of Bioactivity Profiling and Molecular Target Identification
Substituted acetophenones are known to exhibit a wide range of biological activities, and the unique structural features of this compound make it an interesting candidate for bioactivity screening and the identification of novel molecular targets. rasayanjournal.co.in The presence of both a benzyloxy and a hydroxyl group on the aromatic ring can significantly influence its pharmacokinetic and pharmacodynamic properties.
The synthesis of various derivatives and their subsequent screening against a panel of biological targets is a crucial step in discovering new therapeutic applications. High-throughput phenotypic profiling (HTPP) assays, which use imaging to detect chemical-induced changes in cell morphology, offer a powerful tool for the initial bioactivity screening of environmental and novel chemicals. nih.gov
The introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs, which can be synthesized from acetophenones, has been shown to yield potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov This suggests that derivatives of this compound could also be explored for their potential as enzyme inhibitors. For instance, novel acetophenone-1,2,3-triazole compounds have been designed and synthesized as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov
Future research in this area should involve:
Systematic screening of a library of this compound derivatives against a diverse range of biological targets, including enzymes, receptors, and ion channels.
Utilization of chemoproteomics and other target identification technologies to pinpoint the specific molecular targets of bioactive compounds.
Investigation of the structure-activity relationships (SAR) to understand how different substituents on the acetophenone scaffold influence biological activity.
Novel Applications in Functional Materials Science
The versatile chemical nature of acetophenone and its derivatives makes them attractive building blocks for the synthesis of functional materials. The ability to introduce various functional groups onto the acetophenone scaffold allows for the tuning of its physical and chemical properties, opening up possibilities for its use in a range of material science applications.
One emerging area is the development of novel polymers and coatings. For example, 2,2-dialkoxyacetophenone derivatives are known to be excellent photosensitizers for radiation-curable coatings due to their high quantum efficiency and thermal stability. google.com The synthesis of functionalized acetophenones through methods like the nickel-catalyzed Heck arylation of n-butyl vinyl ether in ionic liquids provides an efficient route to these important material precursors. researchgate.net
Furthermore, the incorporation of acetophenone derivatives into graphene oxide (GO) has been explored to create new functional materials with potential biomedical applications. mdpi.com The covalent linking of hydrazide-functionalized acetophenones to GO has been shown to produce materials with antimicrobial properties. mdpi.com This suggests that this compound, with its reactive hydroxyl group, could be similarly grafted onto various material surfaces to impart specific functionalities.
Future research into the materials science applications of this compound could include:
The synthesis of novel monomers for the preparation of functional polymers with tailored optical, electronic, or mechanical properties.
The development of new photoinitiators for polymerization processes.
The creation of surface-modified materials with enhanced biocompatibility, sensing capabilities, or catalytic activity.
Exploration of its use in the synthesis of porous organic frameworks or other advanced materials for applications in gas storage, separation, and catalysis.
Q & A
Basic: What are the recommended synthetic routes for preparing 3'-Benzyloxy-5'-hydroxyacetophenone, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves selective protection/deprotection of hydroxyl groups and Friedel-Crafts acylation. A common route starts with 3,5-dihydroxyacetophenone, where the 5'-hydroxy group is protected via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:
- Inert atmosphere : Reactions are performed under nitrogen/argon to prevent oxidation of phenolic intermediates .
- Temperature control : Benzylation proceeds optimally at 60–80°C; higher temperatures risk side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials and by-products .
Advanced: How can reaction conditions be optimized to minimize by-product formation during benzylation?
Methodological Answer:
By-product formation (e.g., di-benzylated products) can be mitigated through:
- Stoichiometric control : Use a 1.1:1 molar ratio of benzyl bromide to substrate to limit over-alkylation .
- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve regioselectivity .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate before by-product accumulation . Post-reaction, quenching with ice-water followed by extraction (dichloromethane/water) helps isolate the target compound .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The benzyloxy group appears as a singlet at δ ~5.0 ppm (CH₂), while the acetyl group resonates at δ ~2.6 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., para- vs. meta-coupling) .
- IR spectroscopy : Stretching frequencies for the carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups confirm functional groups .
- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 256 (C₁₅H₁₄O₃) with fragmentation patterns (e.g., loss of benzyl group, m/z 121) validates the structure .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Purity variations : Recrystallize the compound using ethanol/water to ≥98% purity (verified by HPLC) .
- Polymorphism : Test crystallinity via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- Solvent residues : Dry samples under vacuum (40°C, 24 hrs) and analyze via ¹H NMR to rule out solvent interference (e.g., DMSO, acetone) .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Dust control : Use HEPA-filtered vacuums for spill cleanup; avoid compressed air to prevent airborne particulates .
- Storage : Keep in airtight containers under nitrogen, away from light and moisture, at temperatures ≤4°C .
Advanced: What mechanistic insights explain the compound’s antioxidant activity in biological studies?
Methodological Answer:
The antioxidant activity stems from:
- Radical scavenging : The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (e.g., DPPH assay). Substituents like benzyloxy modulate electron-donating capacity .
- Chelation of metal ions : The carbonyl and hydroxyl groups bind transition metals (e.g., Fe²⁺), inhibiting Fenton reactions .
- Structure-activity relationships (SAR) : Comparative studies with analogues (e.g., 3′,5′-dimethoxy derivatives) reveal that electron-donating groups enhance activity .
Advanced: How is this compound utilized in photophysical studies, and what experimental setups are optimal?
Methodological Answer:
The compound’s UV/Vis absorption (λₐᵦₛ ~280 nm) and fluorescence properties make it suitable for:
- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. methanol) to assess excited-state dipole moments .
- Photostability assays : Expose to UV light (254 nm) and track degradation via HPLC to evaluate suitability as a photosensitizer .
- Time-resolved fluorescence : Use a pulsed laser (e.g., 355 nm) and time-correlated single-photon counting (TCSPC) to determine fluorescence lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
